2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER
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Overview
Description
2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER is a complex organic compound characterized by its unique structure, which includes benzimidazole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and triazole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the activation or inhibition of specific signaling pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Triazole derivatives: Compounds containing the triazole ring, which are known for their biological activities.
Uniqueness
What sets 2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER apart is its complex structure that combines benzimidazole and triazole moieties with a sulfanyl linkage. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H20N6OS |
---|---|
Molecular Weight |
440.5g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylmethylsulfanyl)-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C24H20N6OS/c1-2-8-17(9-3-1)31-15-14-29-20-12-6-7-13-21(20)30-23(29)27-28-24(30)32-16-22-25-18-10-4-5-11-19(18)26-22/h1-13H,14-16H2,(H,25,26) |
InChI Key |
VNCDNCUTTSMOOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N4C2=NN=C4SCC5=NC6=CC=CC=C6N5 |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N4C2=NN=C4SCC5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
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